molecular formula C14H17N3O2 B2869111 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1797893-42-5

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2869111
CAS No.: 1797893-42-5
M. Wt: 259.309
InChI Key: YQPFTAHIXGSNQM-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with tert-butyl and cyclopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the required reagents and conditions. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and sustainable production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Tert-butyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

  • 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles

Uniqueness: 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds, allowing for its specialized applications in various fields.

Properties

IUPAC Name

2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(8-4-5-8)6-10(13(18)19)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFTAHIXGSNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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